molecular formula C12H11NO2 B3022917 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one CAS No. 2940-19-4

1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one

Cat. No.: B3022917
CAS No.: 2940-19-4
M. Wt: 201.22 g/mol
InChI Key: NMSUUNOVNFUBPW-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature for the initial steps, followed by higher temperatures (70–90 °C) for cyclization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles . This method offers advantages such as improved safety profiles and higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, alcohols, amines, and halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl substitutions on the oxazole ring enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-12(13-11)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSUUNOVNFUBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491591
Record name 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2940-19-4
Record name 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, 100 g of 4-acetyl-5-methyl-2-phenyloxazole N-oxide hydrochloride was dissolved in 500 ml of glacial acetic acid and 100 g of zinc powder was added to the solution while cool stirring within a ice water bath. The separation was filtered after addition of 2 l of water and recrystalization was carried out by addition of methanol to produce 10 g of 4-acetyl-5-methyl-2-phenyloxazole (melting point; 74° to 76° C.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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